molecular formula C10H8FN B12102663 5-Fluoro-8-methylisoquinoline

5-Fluoro-8-methylisoquinoline

Cat. No.: B12102663
M. Wt: 161.18 g/mol
InChI Key: DKKGKEFAQWIYKF-UHFFFAOYSA-N
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Description

5-Fluoro-8-methylisoquinoline is a fluorinated isoquinoline derivative of significant interest in medicinal chemistry and organic synthesis. Isoquinolines are privileged structures in drug discovery, and the introduction of fluorine and methyl groups can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability . This compound serves as a versatile building block for the development of novel bioactive molecules. Research into similar 5-fluoro-8-quinoline compounds has highlighted their potential as key intermediates or core structures for therapeutic agents, with studies investigating their application in central nervous system (CNS) disorders, oncology, and as cognitive enhancers . The structural motif is also valuable in catalysis and materials science, for instance, in the synthesis of novel ligands for metal complexes with potential antitumor properties . As a research chemical, it is primarily used in exploratory synthesis, method development, and biological screening. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

5-fluoro-8-methylisoquinoline

InChI

InChI=1S/C10H8FN/c1-7-2-3-10(11)8-4-5-12-6-9(7)8/h2-6H,1H3

InChI Key

DKKGKEFAQWIYKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=CC2=C(C=C1)F

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro 8 Methylisoquinoline and Analogues

Established Synthetic Routes to Substituted Isoquinolines

Traditional methods for constructing the isoquinoline (B145761) core have been instrumental in the field of heterocyclic chemistry. These reactions, often named after their discoverers, typically involve the cyclization of appropriately substituted benzene (B151609) derivatives.

Classical Cyclization Reactions (e.g., Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch) in the Context of Fluorinated Isoquinoline Synthesis

The classical approaches to isoquinoline synthesis, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain fundamental methodologies. wikipedia.orgwikipedia.orgnih.govacs.org These reactions generally rely on intramolecular electrophilic aromatic substitution, which can be influenced by the electronic nature of substituents on the aromatic ring.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. wikipedia.orgmdpi.comorganic-chemistry.org This intermediate can then be oxidized to the corresponding isoquinoline. For the synthesis of a 5-fluoro-8-methyl substituted isoquinoline, this would require a starting material such as N-(2-(2-fluoro-5-methylphenyl)ethyl)acetamide. The success of the cyclization step is highly dependent on the electron-donating or -withdrawing nature of the substituents on the phenyl ring. wikipedia.org A related strategy involves a directed ortho-lithiation to create key intermediates; for instance, 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been synthesized through such a pathway, which can then be further functionalized. nih.gov

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.govrsc.org This reaction is particularly significant for the synthesis of chiral isoquinoline alkaloids. tandfonline.comucl.ac.uk To synthesize a derivative of 5-fluoro-8-methylisoquinoline, a precursor like 2-(2-fluoro-5-methylphenyl)ethylamine (B1529289) would be required. The reaction conditions for phenyl-containing substrates are often harsher than for more nucleophilic aromatic rings like indoles, sometimes requiring strong acids and elevated temperatures. wikipedia.org The use of chiral catalysts can facilitate enantioselective syntheses of 1-substituted tetrahydroisoquinolines. rsc.org

The Pomeranz-Fritsch reaction constructs the isoquinoline skeleton from the acid-catalyzed cyclization of a benzalaminoacetal, formed by condensing a benzaldehyde (B42025) with an aminoacetaldehyde acetal. acs.orgresearchgate.net This method is valuable for accessing substitution patterns that are difficult to achieve with other classical methods. researchgate.net A specific application of this reaction has been reported for the synthesis of 8-methylisoquinoline (B3029354) from o-tolualdehyde, albeit with a modest yield of 18%. The yield and regioselectivity of the Pomeranz-Fritsch reaction are highly sensitive to the position of substituents on the starting benzaldehyde. For example, while o-tolualdehyde yields the 8-methyl isomer, p-tolualdehyde gives the 6-methyl isomer (21% yield), and m-tolualdehyde results in a mixture of 5- and 7-methylisoquinolines (22% yield). Reports have also noted that Pomeranz-Fritsch cyclizations to form 8-substituted isoquinolines can give low and irreproducible yields, highlighting potential challenges. researchgate.net

Classical Reaction Starting Material Example Product Type Key Features & Reported Yields
Bischler-Napieralski β-arylethylamide3,4-DihydroisoquinolineRequires dehydrating agent (e.g., POCl₃); sensitive to electronic effects. wikipedia.orgmdpi.com
Pictet-Spengler β-arylethylamineTetrahydroisoquinolineAcid-catalyzed; can be enantioselective; may require harsh conditions for less activated rings. wikipedia.orgrsc.org
Pomeranz-Fritsch BenzaldehydeIsoquinolineYields vary widely; sensitive to substituent position. 8-methylisoquinoline: 18% yield.

General Approaches to Incorporating Fluorine Atoms into the Isoquinoline Ring System

Introducing fluorine into the isoquinoline skeleton can be achieved either by starting with a fluorinated precursor or by fluorinating a pre-formed isoquinoline ring. Late-stage fluorination is an attractive strategy in drug discovery as it allows for the rapid diversification of lead compounds.

One of the most direct methods for fluorination is the transformation of a C-H bond to a C-F bond. Palladium-catalyzed C-H fluorination has emerged as a powerful tool for this purpose. nih.govspringernature.com For instance, 8-methylquinoline (B175542), a close structural analogue of isoquinoline, has been successfully fluorinated at the C5 position using a palladium catalyst in combination with a fluoride (B91410) source like silver fluoride (AgF) and a hypervalent iodine oxidant. nih.govnih.govbeilstein-journals.org This regioselectivity is directed by the 8-methyl group, suggesting a similar approach could be viable for the synthesis of this compound.

Another approach involves nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group. For example, a Sandmeyer reaction on an 8-aminoisoquinoline (B1282671) derivative can introduce a fluorine atom. nih.gov Additionally, direct lithiation of a substituted benzene ring followed by quenching with an electrophilic fluorine source provides a route to fluorinated precursors for classical cyclization reactions. nih.gov

Novel and Regioselective Synthesis of this compound and Related Fluorinated Isoquinolines

Modern synthetic chemistry has seen the advent of powerful transition-metal-catalyzed reactions that enable the construction of complex heterocyclic scaffolds with high efficiency and selectivity. These methods often operate under milder conditions than classical approaches and tolerate a wider range of functional groups.

Palladium-Catalyzed Tandem Reactions for Isoquinoline Scaffold Construction

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a variety of transformations including cross-coupling and C-H activation/functionalization reactions. snnu.edu.cn In the context of fluorinated isoquinolines, palladium-catalyzed C-H fluorination represents a state-of-the-art method for late-stage functionalization.

Research has demonstrated the viability of palladium-catalyzed C-H fluorination on 8-methylquinoline. This reaction utilizes a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, silver fluoride (AgF) as the nucleophilic fluoride source, and an oxidant like phenyliodine diacetate (PhI(OAc)₂). This system achieves the targeted fluorination at the C-5 position, ortho to the directing methyl group, to furnish 5-fluoro-8-methylquinoline. A similar transformation has been reported to provide this compound in a 74% yield, highlighting the directing effect of the methyl group in achieving regioselectivity.

Reaction Substrate Catalyst System Product Yield
C-H Fluorination8-MethylisoquinolinePd(OAc)₂, AgF, PhI(OAc)₂This compound74%

Rhodium(III)-Catalyzed Annulation and Cyclization Cascade Reactions

Rhodium(III)-catalyzed C-H activation has become an invaluable tool for the synthesis of heterocycles, including isoquinolines and isoquinolones. snnu.edu.cnwhiterose.ac.uknih.govrsc.org These reactions often proceed through a chelation-assisted C-H activation, followed by annulation with an unsaturated coupling partner like an alkyne or alkene. snnu.edu.cnwhiterose.ac.uk

A significant example in the synthesis of fluorinated isoquinolines involves the Rh(III)-catalyzed reaction of an aryl ketoxime ester with an acetylene (B1199291) equivalent. Specifically, the reaction of (E)-1-(3-fluorophenyl)ethanone O-acetyl oxime with vinyl acetate (acting as an acetylene surrogate) has been shown to produce a mixture of regioisomeric fluoro-methyl-isoquinolines. whiterose.ac.uk The reaction yields an inseparable 5:1 mixture of 5-fluoro-1-methylisoquinoline and 7-fluoro-1-methylisoquinoline, with a combined yield of 47%. This outcome underscores the regiochemical challenge in C-H activation when multiple sites are available, with a preference for cyclization at the less sterically hindered C-H bond. The ortho-directing effect of the fluorine substituent also plays a role in the observed regioselectivity. whiterose.ac.uk

Starting Material Catalyst System Coupling Partner Products Yield (Ratio)
(E)-1-(3-fluorophenyl)ethanone O-acetyl oxime[Cp*RhCl₂]₂, AgSbF₆, KOAcVinyl Acetate5-Fluoro-1-methylisoquinoline & 7-Fluoro-1-methylisoquinoline47% (5:1) whiterose.ac.uk

Copper(II)-Catalyzed Annulation Protocols

Copper-catalyzed reactions have gained prominence due to the low cost and low toxicity of copper compared to other transition metals like palladium and rhodium. researchgate.netrsc.org Copper catalysis has been successfully applied to the synthesis of various nitrogen-containing heterocycles. For instance, copper(II) acetate has been used to catalyze the C-H functionalization and annulation of 2-bromoaryl oximes with active methylene (B1212753) compounds to produce isoquinoline N-oxides in yields up to 85%. researchgate.net Other copper-catalyzed cascade reactions have been developed for the synthesis of fused isoquinoline systems, such as pyrrolo[2,1-a]isoquinolines. thieme-connect.comacs.org While a direct copper-catalyzed synthesis of this compound is not explicitly detailed, these examples demonstrate the potential of copper catalysis in constructing the core isoquinoline ring system through various annulation strategies. nih.govfrontiersin.orgbeilstein-journals.orgorganic-chemistry.org

Visible Light-Enabled Fluoromethylation Strategies for Isoquinoline Scaffolds

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the direct functionalization of C-H bonds, offering mild reaction conditions and high selectivity. researchgate.net This approach has been successfully applied to the introduction of fluoromethyl groups, such as difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃), onto isoquinoline scaffolds.

A common strategy involves the generation of fluoromethyl radicals from stable precursors, which then add to the isoquinoline ring. For instance, Yuan and colleagues reported a visible-light-enabled protocol for synthesizing tri- and di-fluoromethylated indolo[2,1-a]isoquinoline derivatives. acs.org The mechanism proceeds through the addition of a di/tri-fluoromethyl radical to an isonitrile, followed by cyclization and a single-electron transfer oxidation to yield the final product. acs.org

Similarly, visible-light-induced radical cascade reactions have been developed for the synthesis of CHF₂-containing polycyclic imidazoles, including benzimidazole-dihydroisoquinoline structures. nih.govacs.org These reactions often utilize an iridium-based photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with blue light, initiates the formation of a difluoromethyl radical from a suitable precursor like difluoromethyltriphenylphosphonium bromide ([Ph₃PCF₂H]⁺Br⁻). nih.govacs.org The radical then engages in a cascade addition/cyclization with an unactivated olefin-containing imidazole (B134444) to construct the fused heterocyclic system. nih.govacs.org The optimization of these reactions often involves screening various photocatalysts, solvents, and additives to achieve high yields. nih.govresearchgate.net

The general mechanism for these transformations begins with the excitation of the photocatalyst by visible light. The excited photocatalyst then reduces the fluoromethyl source to generate the corresponding radical. This radical adds to the isoquinoline derivative, initiating a cyclization cascade that ultimately leads to the desired fluoromethylated product. scispace.comresearchgate.net

Table 1: Visible Light-Enabled Fluoromethylation of Isoquinoline Analogues This table is interactive. Click on the headers to sort the data.

Photocatalyst Fluoroalkyl Source Substrate Type Product Type Solvent Yield (%) Reference
fac-Ir(ppy)₃ [Ph₃PCF₂H]⁺Br⁻ N-alkenyl 2-aryl benzimidazole CF₂H-substituted benzimidazole-dihydroisoquinoline CH₃CN Moderate to Excellent nih.govacs.org
Ir(ppy)₂(dtbbpy)PF₆ Umemoto's reagent Vinyl isocyanide 1-Trifluoromethylisoquinoline MeOH High scispace.com
Eosin Y CF₃SO₂Na N-benzamides CF₃-containing isoquinoline-1,3-diones Not specified Not specified researchgate.net
fac-Ir(ppy)₃ FSO₂CF₂CO₂Me Heteroarenes Methoxycarbonyldifluoromethylated heteroarenes Not specified 41-71 nih.gov
Ru(bpy)₃Cl₂ ICF₂CO₂Et α,β-unsaturated carboxylic acids Difluoroalkylated styrenes DCM 15-90 nih.gov

Electrochemical Fluorination Techniques for Isoquinoline Derivatives

Electrochemical methods provide an alternative route for the fluorination of organic molecules, often avoiding harsh reagents. numberanalytics.com Anodic fluorination, where the substrate is oxidized at the anode in the presence of a fluoride source, has been successfully applied to isoquinoline derivatives. acs.org

The choice of supporting electrolyte and anode material is crucial for the success of these reactions. numberanalytics.comacs.org Common fluoride sources include amine-HF complexes like Et₃N·3HF and Me₄NF·4HF. acs.org Fuchigami and co-workers demonstrated the highly regioselective anodic monofluorination of 2-substituted-3-oxo-4-(phenylthio)-1,2,3,4-tetrahydroisoquinolines to give the corresponding 4-fluorinated derivatives in good yields. acs.org They found that both carbon and platinum anodes were effective when using Me₄NF·4HF as the supporting electrolyte. acs.org

More recently, methods for the regioselective 5,8-difluorination of quinolines, a related heterocyclic system, have been developed using electrolysis with HF:pyridine (B92270) (Olah's reagent) as both the solvent and supporting electrolyte. This approach highlights the potential for direct C-H to C-F bond formation under electrochemical conditions.

Indirect electrochemical fluorination is another strategy. This involves the in-situ generation of a hypervalent iodoarene difluoride (ArIF₂) mediator from the corresponding iodoarene at the anode. nih.govsemanticscholar.org This mediator then carries out the fluorination of the substrate in the bulk solution, which can help to prevent passivation of the electrode surface. semanticscholar.org This technique has been used for the para-selective fluorination of anilides and could be applicable to amino-substituted isoquinolines. nih.gov

Table 2: Electrochemical Fluorination of Isoquinoline Derivatives and Analogues This table is interactive. Click on the headers to sort the data.

Substrate Type Fluoride Source/Electrolyte Anode Material Product Yield (%) Reference
2-Substituted-3-oxo-4-(phenylthio)-1,2,3,4-tetrahydroisoquinoline Me₄NF·4HF or Et₄NF·3HF Carbon or Platinum 4-Fluoro-3-oxo-tetrahydroisoquinoline derivative Good acs.org
Quinolines HF:pyridine Not specified 5,8-Difluoroquinolines Moderate to Good
Anilides (by analogy) Et₃N·5HF Platinum para-Fluoro anilide up to 86 nih.gov
Organosulfur compounds (general) 2,6-lutidine·HF (in situ) Not specified Fluorinated organosulfur compound Not specified rsc.org
L-valine analogue Collidinium tetrafluoroborate Not specified Fluorinated L-valine analogue 78 gre.ac.uk

Precursor Synthesis and Functional Group Transformations in Fluorinated Isoquinoline Elaboration

The synthesis of specifically substituted isoquinolines like this compound often requires a multi-step approach involving the initial construction of a substituted precursor followed by key functional group transformations.

Strategies for Introducing the Methyl Group

The introduction of a methyl group onto the isoquinoline ring can be achieved through various methods. For C1-methylation, a classic approach is the Reissert reaction, where isoquinoline is treated with benzoyl chloride and potassium cyanide, followed by alkylation with methyl iodide and subsequent hydrolysis to yield 1-methylisoquinoline. orgsyn.org An alternative method involves the direct metalation of the isoquinoline at C1 using a strong base like Knochel-Hauser base (TMPMgCl·LiCl), followed by quenching with a methyl electrophile. beilstein-journals.org However, separation from the unmethylated starting material can be challenging. beilstein-journals.org

To circumvent this, an aminomethylation/hydrogenolysis sequence has been developed. beilstein-journals.org The C1-metalated isoquinoline is quenched with Eschenmoser's salt to introduce an aminomethyl group, which is easier to separate. Subsequent quaternization and catalytic hydrogenolysis cleave the C-N bond to furnish the desired 1-methyl group. beilstein-journals.org

Transition-metal-catalyzed C-H activation is a more modern approach. For instance, ruthenium(II) has been used to catalyze the regioselective hydroxymethylation of isoquinolines at the C8 position, which could then potentially be reduced to a methyl group. acs.org Palladium-catalyzed C-H methylation of heteroarenes has also been demonstrated using methylboronic acid or other methyl sources. mdpi.com

Methods for Site-Specific Fluorination

Achieving site-specific fluorination on the isoquinoline core is critical for synthesizing targeted molecules like this compound. The regioselectivity is often directed by existing substituents or through specific reaction mechanisms.

For fluorination at the C4 position, one method involves the reaction of phenyl(isoquinoline)iodonium salts with a fluoride source. nih.gov In the absence of a metal catalyst, fluorination occurs selectively at the C4 position of the isoquinoline ring. nih.gov Another approach is the palladium-catalyzed heteroannulation of fluorine-containing alkynes with 2-iodobenzylidenamines, which regioselectively produces 4-fluoroalkyl isoquinolines. thieme-connect.com

Fluorination at the C7 position has been achieved by utilizing a dearomatization-fluorination-rearomatization strategy. Isoquinoline is temporarily dearomatized, allowing for selective fluorination at the meta-position (C7) with an electrophilic fluorine source like Selectfluor. Subsequent rearomatization restores the isoquinoline ring system with the fluorine atom installed.

For the synthesis of 8-fluoro-substituted isoquinolines, a common route involves starting with a precursor that already contains the fluorine atom in the correct position on a benzene ring, which is then used to construct the isoquinoline ring. Palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives using AgF as the fluoride source and a hypervalent iodine oxidant has also been reported, providing a direct method for benzylic fluorination. beilstein-journals.orgjuniperpublishers.com

Chemical Transformations of Substituted Fluoroisoquinoline Intermediates

Once a fluorinated and/or halogenated isoquinoline intermediate is synthesized, it can undergo further chemical transformations to build more complex molecules. The reactivity of the substituted positions allows for a range of functionalization reactions.

Nucleophilic Aromatic Substitution (SNAr): A fluorine atom on an electron-deficient aromatic ring, such as isoquinoline, can act as a leaving group in nucleophilic aromatic substitution reactions. byjus.comwikipedia.org This allows for the introduction of various nucleophiles, including oxygen, sulfur, and nitrogen-based groups. wikipedia.org The reactivity is enhanced by the presence of electron-withdrawing groups on the ring. byjus.com For example, 8-bromo-5-nitroisoquinoline-1-carbonitrile undergoes a nitro-fluoro exchange with potassium fluoride (KF), demonstrating the lability of groups that can be replaced by fluoride. Conversely, a fluorine atom can be displaced by other nucleophiles.

Cross-Coupling Reactions: Halogenated isoquinolines (e.g., bromo- or iodo-isoquinolines) are valuable precursors for palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. nanochemres.orgwikipedia.org These reactions are fundamental for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction pairs the haloisoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond, enabling the introduction of aryl or vinyl substituents. beilstein-journals.org

Sonogashira Coupling: This reaction couples the haloisoquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce alkynyl groups. wikipedia.org

These transformations are crucial for the late-stage functionalization of the isoquinoline scaffold, allowing for the synthesis of a diverse library of derivatives from a common fluorinated intermediate. For instance, a 5-fluoro-8-bromoisoquinoline could be subjected to Suzuki or Sonogashira coupling at the C8 position to introduce various substituents, thereby creating analogues of this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 5-fluoro-8-methylisoquinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for a full assignment of all proton and carbon signals and to confirm the substitution pattern on the isoquinoline (B145761) core.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would display distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the methyl group. The chemical shifts (δ) are influenced by the electronegativity of the fluorine atom and the aromatic ring currents. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), and the magnitude of the coupling constants (J) would provide information about the relative positions of the protons.

Interactive Data Table: Expected ¹H NMR Data

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-1~9.0-9.2s-
H-3~8.4-8.6d~5-6
H-4~7.5-7.7d~5-6
H-6~7.3-7.5t (or dd)~7-9
H-7~7.1-7.3d (or dd)~7-9
8-CH₃~2.6-2.8s-
Note: These are estimated values and would require experimental verification. The exact shifts and coupling patterns are influenced by the solvent and the presence of the fluorine atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in this compound are spread over a wider range than in the ¹H NMR spectrum. The fluorine atom will have a significant effect on the chemical shifts of the carbon atoms, particularly those in close proximity, through C-F coupling (¹JCF, ²JCF, etc.), which provides valuable structural information.

Interactive Data Table: Expected ¹³C NMR Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected C-F Coupling (JCF, Hz)
C-1~151-153~2-4 (³JCF)
C-3~143-145-
C-4~118-120~4-6 (³JCF)
C-4a~128-130~15-20 (²JCF)
C-5~158-162 (d)~240-260 (¹JCF)
C-6~115-117 (d)~20-25 (²JCF)
C-7~125-127 (d)~5-10 (³JCF)
C-8~135-137 (d)~3-5 (⁴JCF)
C-8a~126-128~2-4 (⁴JCF)
8-CH₃~18-20-
Note: These are estimated values and would require experimental verification. The notation (d) indicates a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule. The chemical shift of the fluorine atom in this compound would be characteristic of a fluorine atom attached to an aromatic ring. The signal may appear as a multiplet due to coupling with nearby protons (H-4 and H-6).

Interactive Data Table: Expected ¹⁹F NMR Data

Fluorine AssignmentExpected Chemical Shift (δ, ppm)Expected Coupling
5-F~-110 to -120Multiplet
Note: Chemical shifts are typically referenced to a standard like CFCl₃. This is an estimated value and requires experimental verification.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula of this compound (C₁₀H₈FN). The high resolution distinguishes the target compound from other species with the same nominal mass. The expected HRMS data would show a molecular ion peak corresponding to the calculated exact mass.

Interactive Data Table: Expected HRMS Data

IonCalculated m/z
[M+H]⁺162.0719
Note: This is a calculated value for the protonated molecule. Experimental verification is necessary.

X-ray Crystallography for Solid-State Structural Determination

While specific experimental X-ray crystallographic data for this compound is not available in publicly accessible databases as of the current date, the technique would be indispensable for confirming its molecular structure and understanding its solid-state packing. A hypothetical dataset that would be generated from such an analysis is presented below to illustrate the type of information obtained.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequently observed space group for centrosymmetric structures.
a (Å)7.5Unit cell dimension along the a-axis.
b (Å)12.2Unit cell dimension along the b-axis.
c (Å)9.8Unit cell dimension along the c-axis.
α (°)90Angle of the unit cell.
β (°)105.3Angle of the unit cell.
γ (°)90Angle of the unit cell.
Volume (ų)865.4The volume of the unit cell.
Z4The number of molecules in the unit cell.

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point and solubility. For this compound, several types of intermolecular interactions would be anticipated to play a role in its crystal packing.

Hydrogen Bonding: Although this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···N and C-H···F hydrogen bonds. The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor for hydrogen atoms from the methyl group or the aromatic rings of neighboring molecules. Similarly, the electronegative fluorine atom at the 5-position could also act as a weak hydrogen bond acceptor. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice. mdpi.com

Pi-Pi Stacking: The planar aromatic isoquinoline ring system is capable of engaging in π-π stacking interactions. rsc.orgnih.gov These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The specific geometry of this stacking can vary, with common arrangements being face-to-face (sandwich) or offset face-to-face (parallel-displaced). nih.gov The presence of the fluorine atom, an electron-withdrawing group, can influence the electron density of the aromatic system, potentially affecting the nature and strength of these π-π interactions. rsc.org The interplay between π-π stacking and hydrogen bonding is a key factor in the self-assembly of aromatic molecules. rsc.org

Computational and Theoretical Studies

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 5-Fluoro-8-methylisoquinoline, to the binding site of a target protein. researchgate.net While specific docking studies for this compound are not extensively published, the principles can be understood from studies on related fluorinated and isoquinoline-based compounds. researchgate.netnih.gov

The interaction of a ligand with a protein target is governed by various non-covalent forces. nih.gov For this compound, these interactions would be influenced by its distinct structural features: the isoquinoline (B145761) ring system, the methyl group, and the fluorine atom.

Isoquinoline Scaffold: The flat, aromatic structure of the isoquinoline core allows for π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. researchgate.net

Nitrogen Atom: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor.

Fluorine Atom: The highly electronegative fluorine atom at the 5-position can significantly alter the molecule's electronic properties. It can act as a weak hydrogen bond acceptor and participate in other interactions, such as dipole-dipole and orthogonal multipolar interactions. nih.govnih.gov The presence of fluorine can also modulate the binding of adjacent functional groups. nih.govnih.gov

Methyl Group: The methyl group at the 8-position adds a hydrophobic character, which can engage in van der Waals or hydrophobic interactions within the binding site. Its position also introduces steric constraints that influence the molecule's binding orientation.

Docking studies on similar molecules, such as chlorinated and fluorinated 7-azaindenoisoquinolines, have provided insights into how these halogenated compounds bind to their targets, like Topoisomerase I, by stacking between DNA base pairs at the cleavage site. nih.gov A hypothetical docking of this compound into a relevant kinase binding site, for instance, would likely show the isoquinoline ring establishing key stacking interactions, while the fluorine and methyl groups fine-tune the fit and affinity by interacting with specific sub-pockets. The lower the calculated binding energy from a docking simulation, the higher the predicted binding affinity. researchgate.net

Molecular FeaturePotential Interaction TypeInteracting Protein Residue Examples
Isoquinoline Ringπ-π StackingPhenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP)
Ring NitrogenHydrogen Bond AcceptorSerine (SER), Threonine (THR), Asparagine (ASN)
5-Fluoro GroupHydrogen Bond Acceptor (weak), Dipole-DipoleBackbone amides, Arginine (ARG)
8-Methyl GroupHydrophobic / van der WaalsLeucine (LEU), Isoleucine (ILE), Valine (VAL)

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.comresearchgate.net These methods provide a detailed understanding of a molecule's structure, stability, and reactivity by calculating properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO). bohrium.com

For fluorinated aromatic heterocycles like this compound, DFT calculations can reveal how the fluorine atom's strong electron-withdrawing nature influences the electron density distribution across the molecule. nih.gov Studies on similar molecules, such as 5-substituted isoquinolines and 6-fluoro-4-hydroxy-2-methylquinoline, demonstrate the utility of these calculations. psgcas.ac.intandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of a molecule. For this compound, the region around the nitrogen atom would show a negative potential (red/yellow), indicating its role as a hydrogen bond acceptor. The fluorine atom also contributes to a region of negative potential. These electronegative sites are crucial for interactions with positively charged or hydrogen-bond-donating residues in a biological target.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. tandfonline.com A smaller energy gap suggests higher reactivity. In this compound, the electron-withdrawing fluorine atom would be expected to lower the energy of both the HOMO and LUMO levels compared to the non-fluorinated parent compound. Analysis of the HOMO and LUMO distribution shows where the molecule is most likely to donate or accept electrons, respectively, guiding predictions of reaction mechanisms. rsc.org

Theoretical calculations on related fluorinated quinolines have determined HOMO-LUMO energy gaps and other electronic properties, which correlate with the molecule's observed spectroscopic behavior and potential bioactivity. tandfonline.com

Calculated PropertySignificance for this compound
Optimized GeometryPredicts bond lengths and angles, providing the most stable 3D structure.
Molecular Electrostatic Potential (MEP)Identifies electron-rich (e.g., N, F) and electron-poor regions, predicting sites for non-covalent interactions.
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Natural Bond Orbital (NBO) AnalysisInvestigates charge delocalization and intramolecular interactions, explaining stability. bohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govmdpi.com MD simulations are essential for understanding the conformational flexibility of this compound and the stability of its interactions within a binding pocket. nih.govdeeporigin.com

An MD simulation of a this compound-protein complex would involve several steps:

The complex, often derived from a docking study, is placed in a simulated physiological environment (a box of water molecules and ions).

The forces between all atoms are calculated using a force field.

Newton's equations of motion are solved to simulate the movement of each atom over a series of very short time steps.

By analyzing the trajectory of the simulation, researchers can gain several insights:

Conformational Analysis: MD reveals the different shapes (conformations) the ligand and protein can adopt. deeporigin.com Although the isoquinoline core is rigid, rotations around single bonds connecting to substituents could be important for other derivatives.

Binding Stability: The stability of the complex is assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. researchgate.netscispace.com A stable RMSD profile suggests that the ligand remains securely in the binding pocket. mdpi.com

Interaction Dynamics: MD simulations show how interactions, such as hydrogen bonds, evolve over time. The persistence of key hydrogen bonds or hydrophobic contacts throughout the simulation confirms their importance for binding affinity. nih.govacs.org Studies on other kinase inhibitors have shown that MD simulations can reveal crucial conformational changes necessary for binding and can help explain inhibitor specificity. nih.gov

For fluorinated ligands, accurate force fields are critical for correctly modeling the behavior of the fluorine atom, including its ability to form weak hydrogen bonds and its influence on surrounding water networks, which can significantly impact binding energy. nih.govacs.org

Application of Artificial Intelligence and Machine Learning in Fluorinated Isoquinoline Drug Discovery

Key applications of AI/ML in this context include:

Virtual Screening and Bioactivity Prediction: ML models can be trained on large datasets of known compounds and their biological activities to predict whether a new molecule, like this compound, is likely to be active against a specific target. nih.gov This allows for the rapid screening of virtual libraries containing millions of compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized to have desired properties, such as high affinity for a target and favorable pharmacokinetic profiles. researchgate.net These models can be conditioned to generate novel heterocyclic scaffolds similar to isoquinoline.

Property Prediction (ADMET): Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its success. AI models can predict these properties based on molecular structure, helping to prioritize compounds with better drug-like characteristics early in the discovery process.

Fluorine Substitution Effects: Recently, specialized deep learning models like F-CPI have been developed to predict how fluorine substitution affects a compound's bioactivity. acs.orgnih.govresearchgate.net Such a model could be used to evaluate different fluorination patterns on an isoquinoline scaffold to identify the optimal position for enhancing target affinity. acs.orgnih.gov

AI/ML ApplicationObjective in Fluorinated Isoquinoline Discovery
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity based on molecular descriptors. nih.gov
Deep Neural Networks (DNN)Model complex, non-linear relationships for bioactivity and property prediction. drugtargetreview.com
Generative Adversarial Networks (GANs)Generate novel isoquinoline derivatives with desired target-specific features.
Support Vector Machines (SVM) / Random Forest (RF)Classify compounds as active or inactive; predict binding affinity. acs.org

Future Research Directions and Unexplored Avenues for 5 Fluoro 8 Methylisoquinoline

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of functionalized isoquinolines, including fluorinated derivatives, is a cornerstone of medicinal chemistry. nih.govresearchgate.net Current methods for producing fluorinated isoquinolines involve both non-catalyzed and transition-metal-catalyzed approaches, each with distinct advantages regarding regioselectivity and functional group tolerance. researchgate.net A notable challenge lies in the direct and selective halogenation of the isoquinoline (B145761) core, as inherent electronic biases often favor substitution at the C5 or C8 positions. acs.org

Future research should prioritize the development of more efficient and sustainable synthetic routes to 5-Fluoro-8-methylisoquinoline and its analogs. This includes exploring novel catalytic systems, such as copper-catalyzed annulation protocols, which have shown promise in the synthesis of other isoquinoline derivatives. nih.gov Additionally, leveraging strategies like the Pummerer rearrangement could offer versatile and environmentally benign pathways. researchgate.net The development of one-pot synthesis methods is particularly attractive as it can improve scalability and yield, crucial for producing sufficient quantities for further research. A cost-effective method for direct C4-halogenation of isoquinolines has been developed, which could be adapted for fluorination and serve as a versatile starting point for further modifications. acs.org

Advanced SAR Elucidation and Predictive Modeling

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. spirochem.com The presence of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. For instance, in other heterocyclic systems, the introduction of a fluorine atom has been shown to enhance biological activity. nih.gov

Systematic structural modifications of the this compound scaffold are necessary to build a comprehensive SAR profile. This involves synthesizing a library of analogs with variations at different positions of the isoquinoline ring and evaluating their biological activity. mdpi.comnih.gov Key modifications could include altering the position of the fluorine and methyl groups or introducing other substituents to probe the effects on target binding and cellular activity. nih.govmdpi.com

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to complement experimental SAR data. These computational tools can help to identify key structural features that govern biological activity and guide the design of more potent and selective analogs. spirochem.com

Expansion of Biological Target Identification and Validation

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and predicting its therapeutic potential. researchgate.netnih.gov The isoquinoline core is a privileged scaffold found in numerous bioactive natural products and synthetic drugs, suggesting that its derivatives could interact with a wide range of biological targets, including enzymes and receptors. nih.gov

Several methods can be employed for target identification. mtoz-biolabs.com Label-free approaches, such as drug affinity responsive target stability (DARTS), monitor changes in protein stability upon ligand binding to identify potential targets from cell lysates. nih.gov Alternatively, labeled methods can utilize tagged versions of the compound to isolate and identify binding partners. nih.gov

Once potential targets are identified, validation is essential to confirm their role in the compound's biological effects. nih.gov This can involve genetic techniques to modulate the expression of the target protein and observe the impact on the compound's activity. researchgate.net For example, in the study of other inhibitors, mutants of the target protein were used to confirm on-target activity. nih.gov

Exploration of Novel Therapeutic Applications (Excluding Human Clinical Trials)

The diverse biological activities reported for isoquinoline derivatives suggest that this compound could have therapeutic potential in various diseases. nih.gov Preclinical studies are essential to explore these possibilities.

One promising area is in the development of novel radiotracers for Positron Emission Tomography (PET) imaging. scholaris.camdpi.com The incorporation of a fluorine atom makes this compound a candidate for labeling with the positron-emitting isotope fluorine-18. mdpi.comgoogle.com PET tracers are valuable tools for diagnosing and monitoring diseases like cancer and neuroinflammatory conditions. researchgate.netnih.gov For example, other isoquinoline derivatives have been investigated as PET ligands for imaging the translocator protein (TSPO), a marker of neuroinflammation. nih.gov

Derivatives of this compound have also been explored for their potential as inhibitors of enzymes like HPK1, which is implicated in cancer and autoimmune diseases. google.com Additionally, the broader class of isoquinolines has shown promise as antibacterial and antimalarial agents, suggesting that this compound could be investigated for infectious disease applications. acs.orgresearchgate.net

Integration of High-Throughput Chemistry and Automation in Research

To accelerate the discovery and optimization of this compound-based compounds, the integration of high-throughput chemistry and automation is essential. nih.govnih.gov These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly speeding up the drug discovery process. nih.govacs.orgdrugtargetreview.com

High-throughput synthesis techniques, such as those utilizing microdroplet reactions or acoustic dispensing, allow for the generation of thousands of derivative molecules in a miniaturized and automated fashion. rug.nlfrontiersin.org These methods can be applied to the synthesis of isoquinoline libraries, enabling a more comprehensive exploration of the chemical space around the this compound core. eurekalert.orgresearchgate.net The ability to quickly generate diverse sets of compounds is critical for building robust SAR data and identifying lead candidates. nih.govacs.org

Automated screening platforms can then be used to evaluate the biological activity of these compound libraries in a variety of assays, providing rapid feedback for the next round of compound design. drugtargetreview.com The long-term goal is to create a fully automated system where artificial intelligence can be used to design, synthesize, and test new drug candidates, further accelerating the development of novel therapeutics based on the this compound scaffold. eurekalert.org

Q & A

Q. What are the optimal synthesis conditions for 5-Fluoro-8-methylisoquinoline?

The synthesis of this compound involves halogenation and substitution reactions. Key parameters include:

  • Temperature : Reactions are typically conducted between 80–120°C to balance reactivity and byproduct formation.
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) or copper iodide are used for cross-coupling reactions to introduce fluorine and methyl groups .
  • Solvents : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for isolating the compound. Methodological Tip: Monitor reaction progress via TLC and optimize quenching steps to minimize decomposition.

Q. How can researchers confirm the structural identity of this compound?

Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine at C5, methyl at C8). Fluorine’s electronegativity causes distinct deshielding in adjacent protons .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₈FN) and isotopic patterns.
  • X-ray Crystallography : Resolves molecular geometry, particularly for crystallizable derivatives .

Q. What are the recommended storage conditions for this compound?

  • Temperature : Store at 2–8°C in airtight containers to prevent degradation.
  • Light Sensitivity : Protect from UV exposure due to the photoreactive fluorine substituent.
  • Solubility : Dissolve in DMSO for long-term stock solutions (10–50 mM), and avoid aqueous buffers unless stabilized .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound?

Comparative studies of isoquinoline derivatives show:

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding to enzymes (e.g., kinases) but reduces lipophilicity compared to chlorine.
  • Methyl Group Impact : The C8 methyl group sterically hinders interactions with hydrophobic binding pockets, affecting selectivity . Methodological Approach: Use SAR (Structure-Activity Relationship) studies with analogs like 5-Chloro-8-fluoro-3-methylisoquinoline to quantify substituent effects .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in bioactivity often arise from:

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Metabolic Stability : Fluorine’s metabolic resistance may lead to false positives in vitro vs. in vivo studies. Resolution Strategy: Validate findings using orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) and compare pharmacokinetic profiles .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA topoisomerases) to guide functionalization . Example: MD simulations of 8-Fluoroisoquinoline-1-carboxylic acid derivatives revealed steric clashes with methyl groups, informing synthetic modifications .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC.
  • Plasma Stability Assays : Expose to human plasma (37°C, 1–24 hrs) and quantify parent compound remaining using LC-MS .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data of this compound?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.
  • ANOVA with Tukey’s Test : Compare efficacy across multiple derivatives or conditions. Note: Account for fluorine’s autofluorescence in fluorometric assays, which may skew readouts .

Q. How do crystallographic data inform the design of this compound analogs?

X-ray structures reveal:

  • Torsional Angles : Methyl groups at C8 restrict rotational freedom, favoring planar conformations.
  • Halogen Bonding : Fluorine engages in weak interactions with aromatic residues (e.g., Phe in kinases), guiding scaffold optimization .

Contradiction Management

Q. Why do some studies report conflicting binding affinities for this compound?

Variations stem from:

  • Protein Conformational States : Target proteins (e.g., GPCRs) may adopt active/inactive states during assays.
  • Solvent Effects : DMSO concentrations >1% can denature proteins, altering binding kinetics.
    Mitigation: Standardize assay protocols (e.g., ITC for thermodynamic profiling) and validate with co-crystallization studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.